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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, a

bifunctional organic compound with potential applications in organic synthesis and drug

development. The document details its chemical structure, physicochemical properties, and a

proposed synthetic pathway. Furthermore, it explores its prospective role as a versatile building

block in medicinal chemistry, leveraging the unique characteristics of its acetal and carboxylic

acid functionalities. While experimental spectroscopic data for this specific molecule is not

widely available, this guide presents predicted spectral characteristics based on its structure

and data from analogous compounds. All quantitative data is summarized for clarity, and a

detailed experimental protocol for its synthesis via hydrolysis is provided.

Chemical Structure and Properties
3,3-Dimethoxypropanoic acid is a carboxylic acid containing a dimethyl acetal group at the C-

3 position. This structure imparts both acidic reactivity from the carboxyl group and stability

under basic conditions due to the acetal functionality, which can be cleaved under acidic

conditions.
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Quantitative data for 3,3-dimethoxypropanoic acid is summarized in the tables below. It is

important to note that while some physical properties have been estimated, readily available

experimental spectroscopic data is limited. The spectral characteristics provided are predicted

based on the functional groups present in the molecule.

Table 1: Physicochemical Properties of 3,3-Dimethoxypropanoic Acid

Property Value Source

CAS Number 6191-98-6 Inferred from Supplier Data

Molecular Formula C₅H₁₀O₄ Supplier Data

Molecular Weight 134.13 g/mol Supplier Data

Appearance
Not specified (likely a liquid or

low-melting solid)
-

Boiling Point ~199-217 °C (Predicted) Public Databases

Density ~1.09 g/cm³ (Predicted) Public Databases

Water Solubility
High (Predicted due to polar

groups)
Chemical Principles

Table 2: Predicted Spectroscopic Data for 3,3-Dimethoxypropanoic Acid
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Spectroscopy
Predicted Chemical Shifts /
Frequencies

Assignment

¹H NMR ~10-12 ppm (singlet, 1H) -COOH

~4.5-5.0 ppm (triplet, 1H) -CH(OCH₃)₂

~3.3 ppm (singlet, 6H) -OCH₃

~2.6 ppm (doublet, 2H) -CH₂-

¹³C NMR ~175 ppm C=O

~102 ppm -CH(OCH₃)₂

~53 ppm -OCH₃

~40 ppm -CH₂-

IR Spectroscopy 3300-2500 cm⁻¹ (broad) O-H stretch (carboxylic acid)

~1710 cm⁻¹ (strong) C=O stretch (carboxylic acid)

1200-1000 cm⁻¹ (strong) C-O stretch (acetal and acid)

Mass Spectrometry Molecular Ion (M⁺): 134.0579 C₅H₁₀O₄

Key Fragments: [M-OCH₃]⁺,

[M-COOH]⁺
Loss of methoxy, carboxyl

Synthesis of 3,3-Dimethoxypropanoic Acid
The most direct synthetic route to 3,3-dimethoxypropanoic acid is the hydrolysis of its

corresponding methyl ester, methyl 3,3-dimethoxypropionate. This reaction can be catalyzed by

either acid or base.

Experimental Protocol: Base-Catalyzed Hydrolysis of
Methyl 3,3-Dimethoxypropionate
This protocol describes a standard procedure for the saponification of the methyl ester to yield

the carboxylate salt, followed by acidification to obtain the final product.
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Materials:

Methyl 3,3-dimethoxypropionate

Methanol

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Deionized water

Hydrochloric acid (HCl), 1 M

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Magnetic stirrer and stir plate

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in

methanol (5-10 volumes).

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1-1.5

eq) in deionized water.

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up:

Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure using a rotary evaporator.
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Dilute the remaining aqueous solution with deionized water and wash with diethyl ether or

ethyl acetate to remove any unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M

HCl.

Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl

acetate.

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,3-dimethoxypropanoic
acid.

Applications in Research and Drug Development
While specific applications of 3,3-dimethoxypropanoic acid are not extensively documented,

its structure suggests significant potential as a versatile building block in medicinal chemistry

and organic synthesis.

Role as a Bifunctional Building Block
The presence of both a carboxylic acid and a protected aldehyde (in the form of an acetal)

makes this molecule a valuable synthon. The carboxylic acid can undergo standard

transformations such as esterification, amidation, and reduction. The acetal group is stable to

many reaction conditions, particularly basic and nucleophilic reagents, but can be readily

deprotected under acidic conditions to reveal a reactive aldehyde functionality.

The logical workflow for utilizing 3,3-dimethoxypropanoic acid as a synthetic building block is

depicted below.
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Synthetic Utility Workflow

3,3-Dimethoxypropanoic Acid
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Bifunctionalized Molecule
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Caption: Synthetic pathways utilizing 3,3-dimethoxypropanoic acid.

Potential in pH-Sensitive Drug Delivery
Acetals are known to be labile under acidic conditions, a property that is exploited in the design

of pH-sensitive drug delivery systems.[1] The acetal moiety in 3,3-dimethoxypropanoic acid
could be incorporated into a larger drug molecule or a polymer backbone. In the acidic

environment of tumor tissues or endosomes, the acetal would hydrolyze, leading to the release

of the active agent.
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The signaling pathway for such a hypothetical pH-triggered drug release is illustrated below.

pH-Triggered Drug Release

Systemic Circulation (pH 7.4)

Acidic Environment (e.g., Tumor, pH < 7)

Drug-Acetal Conjugate
(Stable)

Acetal Hydrolysis

Lower pH

Active Drug Release

Therapeutic Effect

Click to download full resolution via product page

Caption: Mechanism of pH-sensitive drug release via an acetal linker.

Conclusion
3,3-Dimethoxypropanoic acid represents a promising, albeit under-characterized, chemical

entity for applications in synthetic and medicinal chemistry. Its bifunctional nature allows for

orthogonal chemical modifications, making it a valuable building block for the synthesis of

complex molecules. Further research into its reactivity and the biological activity of its

derivatives could unlock its full potential in drug discovery and development, particularly in the

area of targeted drug delivery. This guide serves as a foundational resource for researchers

interested in exploring the utility of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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